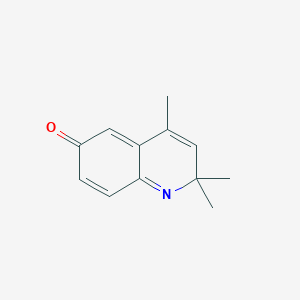
2,2,4-三甲基喹啉-6-酮
描述
2,2,4-Trimethylquinolin-6-one is a heterocyclic compound with the molecular formula C12H13NO. It is known for its deep yellow to brown solid appearance and is sensitive to light. This compound is used in various fields, including medicinal chemistry, due to its unique chemical properties .
科学研究应用
2,2,4-Trimethylquinolin-6-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It enhances the efficacy of certain anticancer drugs and reduces their toxicity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It’s known that quinoline derivatives often interact with various biological targets, including enzymes and receptors .
Mode of Action
2,2,4-Trimethylquinolin-6-one, also known as 2,2,4-Trimethyl-6 (2H)-quinolinone, is converted to the corresponding quinone-imine by interaction with peroxy radicals and also with oxygen and peroxides .
Biochemical Pathways
A related compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (hthq), has been shown to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis in rats with rotenone-induced parkinson’s disease
Pharmacokinetics
Quinoline derivatives are known to have diverse pharmacokinetic properties, which can be modified through chemical alterations to improve therapeutic effects .
Result of Action
The related compound hthq has been shown to decrease oxidative stress, recover antioxidant enzyme activities, and inhibit apoptosis processes triggered in parkinson’s disease
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethylquinolin-6-one can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline structure . Another method includes the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation .
Industrial Production Methods: Industrial production of 2,2,4-Trimethylquinolin-6-one often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is becoming more prevalent to meet green chemistry standards .
化学反应分析
Types of Reactions: 2,2,4-Trimethylquinolin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinolines .
相似化合物的比较
- 2,2,4-Trimethyl-6(2H)-quinolone
- 2,2,4-Trimethyl-2,6-dihydro-6-quinolinone
- 2,2,4-Trimethyl-6-oxo-2,6-dihydroquinoline
Uniqueness: 2,2,4-Trimethylquinolin-6-one stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties. Its ability to enhance the efficacy of anticancer drugs while reducing toxicity is a notable feature that distinguishes it from other similar compounds.
属性
IUPAC Name |
2,2,4-trimethylquinolin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOWOWQYHLDQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N=C2C1=CC(=O)C=C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193693 | |
| Record name | 6(2H)-Quinolone, 2,2,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4071-18-5 | |
| Record name | 6(2H)-Quinolone, 2,2,4-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004071185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6(2H)-Quinolone, 2,2,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





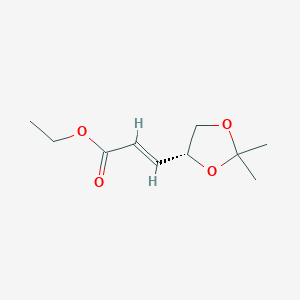
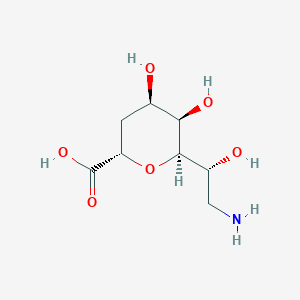
![1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B26573.png)
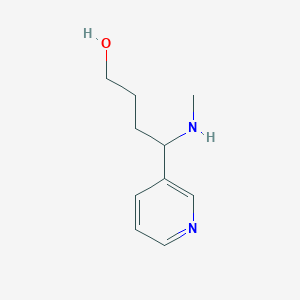
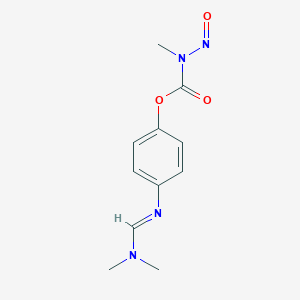
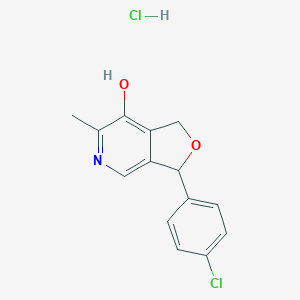
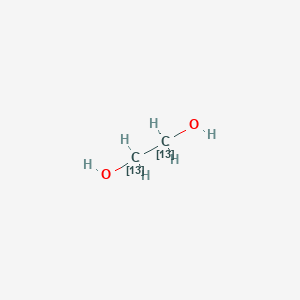
![1-[4-[(E)-prop-1-enyl]phenyl]ethanone](/img/structure/B26589.png)
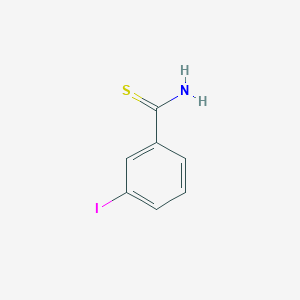
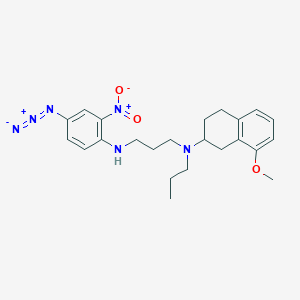
![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)
